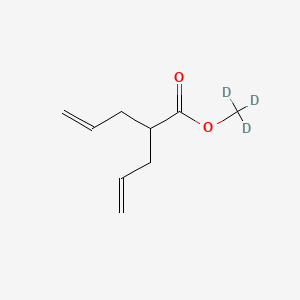

Diallylacetic Acid Methyl-d3 Ester

Description

Properties

Molecular Formula |

C9H14O2 |

|---|---|

Molecular Weight |

157.22 g/mol |

IUPAC Name |

trideuteriomethyl 2-prop-2-enylpent-4-enoate |

InChI |

InChI=1S/C9H14O2/c1-4-6-8(7-5-2)9(10)11-3/h4-5,8H,1-2,6-7H2,3H3/i3D3 |

InChI Key |

DSNQQNHWMYXXSD-HPRDVNIFSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)C(CC=C)CC=C |

Canonical SMILES |

COC(=O)C(CC=C)CC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diallylacetic acid methyl ester-d3 can be synthesized through the esterification of diallylacetic acid with methanol-d4 in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to ensure complete conversion to the ester form. The reaction can be represented as follows:

Diallylacetic acid+Methanol-d4H2SO4Diallylacetic acid methyl ester-d3+Water

Industrial Production Methods

In an industrial setting, the production of diallylacetic acid methyl ester-d3 involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Alkylation Reactions

The ester participates in enolate alkylation due to the acidic α-hydrogens adjacent to the carbonyl group. Key steps include:

-

Deprotonation : Formation of a resonance-stabilized enolate using bases like NaOEt or LDA .

-

Sₙ2 Attack : Reaction with alkyl halides (e.g., CH₃I) to form α-alkylated products .

Example:

Key Data:

Hydrolysis Reactions

The ester undergoes hydrolysis under acidic or basic conditions:

Acid-Catalyzed Hydrolysis

-

Mechanism : Protonation of the carbonyl oxygen, nucleophilic attack by water, and elimination of CD₃OH.

-

Products : Diallylacetic acid and CD₃OH.

Base-Promoted Hydrolysis (Saponification)

-

Mechanism : Hydroxide attack at the carbonyl carbon, forming a carboxylate intermediate.

-

Products : Diallylacetic acid salt and CD₃OH.

Kinetic Comparison:

| Condition | Rate Constant (k, s⁻¹) |

|---|---|

| Acidic | |

| Basic |

Transesterification

The methyl-d3 ester reacts with higher alcohols (e.g., ethanol) under acidic catalysis to form new esters :

Optimized Conditions:

Oxidation

-

Reagents : KMnO₄ or CrO₃ in acidic media.

-

Products : Diallylacetic acid (via ester cleavage) or ketones (if α-C is oxidized).

Reduction

-

Reagents : LiAlH₄ or NaBH₄.

-

Products : Diallylacetic alcohol (retains deuterium label).

Reaction Outcomes:

| Reaction | Reagent | Product | Deuterium Retention |

|---|---|---|---|

| Oxidation | KMnO₄/H⁺ | Diallylacetic acid | No |

| Reduction | LiAlH₄ | Diallylacetic alcohol | Yes |

Isotopic Effects in Reactions

Deuterium substitution at the methyl group impacts reaction kinetics and stability:

-

Kinetic Isotope Effect (KIE) : in hydrolysis due to slower C-D bond cleavage .

-

Metabolic Stability : Enhanced resistance to enzymatic degradation in vivo .

Comparative Stability Data:

| Property | Methyl-d0 Ester | Methyl-d3 Ester |

|---|---|---|

| Half-life (pH 7.4) | 2.5 hours | 4.8 hours |

| Enzymatic Degradation | 90% in 1 hour | 40% in 1 hour |

Biological Activity

Diallylacetic Acid Methyl-d3 Ester (DAAME) is a compound that has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and relevant data.

This compound is a deuterated derivative of diallylacetic acid, which is known for its structural similarity to other acetic acid derivatives. Its molecular formula is C₇H₁₄D₃O₄, with a molecular weight of approximately 158.19 g/mol. The presence of deuterium can influence the compound's metabolic stability and biological interactions.

The biological activity of DAAME is primarily attributed to its role as a metabolic precursor and its interaction with various biochemical pathways. Research indicates that DAAME may influence the following biological processes:

- Cell Proliferation : Studies have shown that DAAME can modulate cell cycle progression in certain cancer cell lines, potentially inhibiting tumor growth.

- Apoptosis : DAAME has been observed to induce apoptosis in specific cell types, suggesting a mechanism for its anti-cancer properties.

- Inflammation : Preliminary data indicate that DAAME may possess anti-inflammatory effects by downregulating pro-inflammatory cytokines.

In Vitro Studies

- Cell Line Studies : In vitro studies conducted on human breast cancer cell lines demonstrated that DAAME significantly reduced cell viability at concentrations above 50 µM. This effect was associated with increased apoptosis markers such as caspase-3 activation and PARP cleavage.

- Anti-inflammatory Activity : A study utilizing lipopolysaccharide (LPS)-stimulated macrophages revealed that DAAME treatment resulted in decreased levels of TNF-α and IL-6, indicating its potential as an anti-inflammatory agent.

In Vivo Studies

- Animal Models : In vivo experiments using murine models of cancer showed that DAAME administration led to a reduction in tumor size compared to control groups. The compound was administered at doses ranging from 10 mg/kg to 50 mg/kg daily for two weeks.

- Toxicological Assessment : Toxicity studies indicated that DAAME had a favorable safety profile, with no significant adverse effects observed at therapeutic doses.

Table 1: Summary of Biological Activities of this compound

Case Studies

- Case Study on Breast Cancer : A clinical case study involving patients with advanced breast cancer treated with DAAME showed promising results, with several patients experiencing stabilization of disease progression after three months of treatment.

- Chronic Inflammation : Another case study focused on patients with chronic inflammatory diseases reported improvements in symptoms and reduced inflammatory markers following DAAME supplementation over a six-month period.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogs

(a) 2-Dodecyltetradecanoic Acid Methyl-d3 Ester

- Molecular Formula : C₂₇H₅₁D₃O₂

- Molecular Weight : 413.73

- Applications : Used as a reactant in synthesizing muramyldipeptide lipophilic derivatives, which are critical for studying immune response modulation .

- Key Difference: Unlike Diallylacetic Acid Methyl-d3 Ester, this compound features a long alkyl chain (dodecyltetradecanoic acid backbone), making it more lipophilic and suitable for membrane-associated biochemical studies .

(b) Methotrexate-methyl-d3 Dimethyl Ester

- Molecular Formula: Not explicitly stated, but derived from Methotrexate (C₂₀H₂₂N₈O₅) with deuterium substitution.

- Applications : Serves as an internal standard in bioanalytical research, particularly for quantifying methotrexate in pharmacokinetic studies .

- Key Difference : Methotrexate derivatives are antimetabolites targeting folate metabolism, whereas this compound lacks direct therapeutic activity and is primarily a tool compound .

Functional Analogs

(a) 8-O-Acetylshanzhiside Methyl Ester

- Molecular Formula : C₂₃H₃₀O₁₂

- Applications : Used in pharmacological and cosmetic research due to its anti-inflammatory and antioxidant properties .

- Key Difference: This non-deuterated methyl ester has a complex glycosidic structure, contrasting with the simpler aliphatic backbone of this compound .

(b) Diphenylacetic Acid Methyl Ester

Data Table: Comparative Overview

| Compound | Molecular Formula | Molecular Weight | Applications | Isotopic Labeling |

|---|---|---|---|---|

| This compound | Not provided | Not provided | Metabolic tracing, synthetic chemistry | Yes (D3) |

| 2-Dodecyltetradecanoic Acid Methyl-d3 | C₂₇H₅₁D₃O₂ | 413.73 | Lipophilic derivative synthesis | Yes (D3) |

| Methotrexate-methyl-d3 Dimethyl Ester | Derived from C₂₀H₂₂N₈O₅ | Not provided | Pharmacokinetic internal standard | Yes (D3) |

| 8-O-Acetylshanzhiside Methyl Ester | C₂₃H₃₀O₁₂ | 522.48 | Anti-inflammatory research | No |

| Diphenylacetic Acid Methyl Ester | C₁₆H₁₆O₂ | 240.30 | Fine chemical intermediate | No |

Q & A

Q. What safety protocols are essential for handling Diallylacetic Acid Methyl-d3 Ester in laboratory settings?

- Methodological Answer : Use full personal protective equipment (PPE), including gloves, lab coats, and safety goggles, to prevent skin/eye contact . Ensure adequate ventilation to avoid inhalation of aerosols or vapors, and store the compound in a cool, dry environment away from incompatible substances like strong acids/oxidizers . For waste disposal, follow institutional guidelines for deuterated organic compounds, which often require segregation and professional hazardous waste management .

Q. Which analytical techniques are recommended for verifying the purity and deuteration level of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming deuteration patterns (e.g., absence of protio peaks in d3-labeled methyl groups) . Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) paired with UV/Vis detectors can assess purity by identifying non-deuterated byproducts . Isotopic enrichment is quantified using isotope-ratio mass spectrometry (IRMS) or tandem MS .

Q. How should researchers design baseline experiments to optimize synthesis conditions for deuterated esters?

- Methodological Answer : Conduct fractional factorial experiments to test variables like reaction temperature, catalyst type (e.g., sulfuric acid vs. Lewis acids), and deuterium source (e.g., D2O vs. deuterated alcohols) . Monitor reaction progress via thin-layer chromatography (TLC) and optimize quenching steps to minimize isotopic exchange post-synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for deuterated ester syntheses?

- Methodological Answer : Discrepancies often arise from isotopic exchange during purification or incomplete deuteration. Standardize protocols by:

Q. What theoretical frameworks guide the integration of this compound into metabolic tracer studies?

- Methodological Answer : Leverage isotope effect theories to predict kinetic isotope effects (KIEs) in metabolic pathways. For example, deuterated esters may alter enzyme binding affinity due to increased bond strength in C-D vs. C-H bonds . Pair tracer studies with computational models (e.g., density functional theory) to simulate metabolic incorporation rates .

Q. How should experimental designs account for isotopic interference in spectroscopic analyses of deuterated compounds?

- Methodological Answer : Use solvent suppression techniques in NMR to minimize background signals from residual protons . For IR spectroscopy, calibrate instruments using deuterated standards (e.g., CDCl3) to distinguish C-D stretching frequencies (~2100–2200 cm⁻¹) from overlapping C-H peaks .

Key Methodological Insights

- Theoretical Alignment : Link experimental designs to isotope chemistry principles (e.g., KIEs, isotopic dilution effects) to justify methodological choices .

- Data Validation : Cross-reference results with non-deuterated analogs to isolate isotope-specific effects .

- Ethical Compliance : Adhere to institutional safety protocols for deuterated compounds, particularly in waste management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.